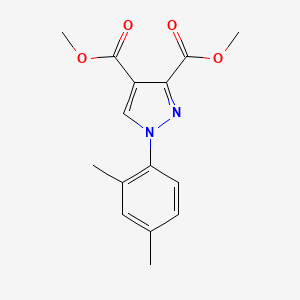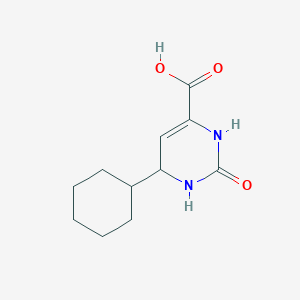
3-bromobenzaldehyde N-ethylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C10H12BrN3S It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bromine atom at the third position and an N-ethylthiosemicarbazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromobenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 3-bromobenzaldehyde with N-ethylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromobenzaldehyde N-ethylthiosemicarbazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromobenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzaldehyde: The parent compound, which lacks the N-ethylthiosemicarbazone group.
4-Bromobenzaldehyde: An isomer with the bromine atom at the fourth position.
N-ethylthiosemicarbazone derivatives: Compounds with similar functional groups but different aromatic backbones.
Uniqueness
3-Bromobenzaldehyde N-ethylthiosemicarbazone is unique due to the presence of both the bromine atom and the N-ethylthiosemicarbazone group
Properties
CAS No. |
301347-66-0 |
|---|---|
Molecular Formula |
C10H12BrN3S |
Molecular Weight |
286.19 g/mol |
IUPAC Name |
1-[(E)-(3-bromophenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C10H12BrN3S/c1-2-12-10(15)14-13-7-8-4-3-5-9(11)6-8/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7+ |
InChI Key |
NUOMQHKGICNYNJ-NTUHNPAUSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC(=CC=C1)Br |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(sec-butyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045203.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045220.png)







![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12045254.png)



![N'-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12045274.png)
